3-(Chloromethyl)-4-nitrophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(chloromethyl)-4-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-4-5-3-6(10)1-2-7(5)9(11)12/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIIRTYAMKLAOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CCl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 3 Chloromethyl 4 Nitrophenol
Reaction Mechanism Elucidation Studies
Understanding the reaction mechanisms is crucial for predicting products and optimizing reaction conditions. For a substituted benzene (B151609) like 3-(Chloromethyl)-4-nitrophenol, the principles of electrophilic aromatic substitution are key to understanding its formation.
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org The synthesis of this compound itself likely proceeds via an EAS reaction. A plausible synthetic route is the nitration of 3-(chloromethyl)phenol (B1265942).
The mechanism for this reaction involves several key steps: masterorganicchemistry.comdalalinstitute.com
Generation of the Electrophile: A strong electrophile, the nitronium ion (NO₂⁺), is generated from the reaction between concentrated nitric acid and concentrated sulfuric acid.
Nucleophilic Attack: The π-electron system of the 3-(chloromethyl)phenol ring acts as a nucleophile, attacking the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com This step is typically the slow, rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com
Directing Effects of Substituents: The position of the incoming electrophile is directed by the existing substituents on the ring.
The hydroxyl (-OH) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. libretexts.orgopenstax.org
The chloromethyl (-CH₂Cl) group is considered a weakly deactivating group but is also an ortho, para-director. In the case of 3-(chloromethyl)phenol, the powerfully activating -OH group at position 1 strongly directs substitution to position 4 (para) and positions 2 and 6 (ortho). The formation of this compound is thus a result of nitration at the position para to the hydroxyl group.
Deprotonation: In the final, fast step, a weak base (such as H₂O or HSO₄⁻) removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring and yielding the final product. masterorganicchemistry.com
Table 3: Directing Effects of Substituents in the Nitration of 3-(chloromethyl)phenol
| Substituent | Position on Ring | Classification | Directing Effect |
|---|---|---|---|
| Hydroxyl (-OH) | 1 | Strongly Activating | Ortho, Para |
Radical and Photochemical Reaction Mechanisms
The reactivity of this compound under radical and photochemical conditions is dictated by the interplay of its three functional groups: the phenolic hydroxyl, the chloromethyl, and the nitro group. While specific studies on the radical and photochemical reaction mechanisms of this compound are not extensively documented, the behavior of related nitrophenols and nitroaromatic compounds provides a framework for understanding its potential transformations.
Upon exposure to ultraviolet (UV) radiation, nitrophenols can undergo photolysis. The nitro group is a chromophore that absorbs UV light, leading to the formation of an excited state. For some nitrophenols, this can lead to the formation of hydroxyl radicals (•OH) and nitrogen monoxide (NO). The photolysis of ortho-nitrophenols, in particular, has been identified as a potential source of nitrous acid (HONO) in the gas phase, a process initiated by intramolecular hydrogen transfer from the phenolic OH group to the nitro group. While this compound is a para-nitrophenol derivative, the presence of the chloromethyl group could influence the excited-state chemistry.
The chloromethyl group itself is susceptible to homolytic cleavage of the carbon-chlorine bond under photolytic conditions, which would generate a benzyl-type radical. The stability of this radical would be influenced by the electron-withdrawing nature of the nitro group and the electron-donating nature of the hydroxyl group on the aromatic ring.
In the presence of radical initiators or under conditions that promote radical formation, the primary reaction pathways for this compound would likely involve the chloromethyl group. Radical abstraction of the benzylic hydrogen is less likely due to the presence of the chlorine atom. Instead, reactions involving the cleavage of the C-Cl bond or addition of radicals to the aromatic ring are more probable. For instance, in the gas phase, hydroxyl radical-initiated reactions are a dominant atmospheric loss process for aromatic hydrocarbons, leading to the formation of OH-aromatic adducts that can then react with other atmospheric species like nitrogen dioxide (NO₂) to form nitro products. nih.gov
Catalyst-Mediated Reaction Pathways and Selectivity Control
The presence of multiple reactive sites in this compound allows for various catalyst-mediated transformations, with the potential for selectivity control depending on the catalyst and reaction conditions. Key targets for catalytic conversion are the nitro group and the chloromethyl group.
Catalytic Hydrogenation: The nitro group is readily reduced to an amino group via catalytic hydrogenation. This is a common industrial process for the synthesis of aminophenols. google.com Various heterogeneous catalysts, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and nickel-based catalysts, are effective for this transformation. acs.orgtcichemicals.com The reaction typically proceeds with high selectivity for the reduction of the nitro group without affecting the chloromethyl or hydroxyl groups, especially under mild conditions. For instance, catalytic transfer hydrogenation using ammonium (B1175870) formate (B1220265) as a hydrogen donor with a Pd/C catalyst has been shown to be effective for the reduction of aromatic nitro compounds while tolerating a variety of other functional groups. mdpi.com In the case of this compound, this would lead to the formation of 3-(chloromethyl)-4-aminophenol.
Catalytic Oxidation: Catalytic oxidation processes can be employed to degrade nitrophenols. wikipedia.org Heterogeneous Fenton-like catalysts, for example, have been used for the degradation of p-nitrophenol. tandfonline.commdpi.com These processes typically involve the generation of highly reactive hydroxyl radicals that can lead to the hydroxylation of the aromatic ring and eventual ring-opening and mineralization. The selectivity of such reactions is often low, leading to a mixture of oxidation products. The chloromethyl group may also be susceptible to oxidation.
Control of Selectivity: The choice of catalyst and reaction parameters is crucial for controlling the selectivity of reactions involving this compound. For instance, in catalytic hydrogenation, the catalyst support and the presence of promoters can influence the activity and selectivity. The reaction conditions, such as temperature, pressure, and solvent, also play a significant role. For reactions involving the chloromethyl group, such as nucleophilic substitution, the choice of catalyst can influence the reaction rate and the product distribution. Lewis acids, for example, can activate the C-Cl bond towards nucleophilic attack.
Kinetic Studies and Reaction Rate Determination
Detailed kinetic studies specifically on the reactions of this compound are limited in the available literature. However, the kinetics of reactions involving the key functional groups present in the molecule—the chloromethyl group on a nitro-substituted aromatic ring and the nitro group itself—have been investigated for analogous compounds. This allows for an estimation of the factors that would govern the reaction rates of this compound.
Hydrolysis/Solvolysis of the Chloromethyl Group: The chloromethyl group is susceptible to nucleophilic substitution reactions, such as hydrolysis or solvolysis. The rate of these reactions is highly dependent on the solvent polarity and nucleophilicity, as well as the electronic effects of the substituents on the aromatic ring. The nitro group at the para position is strongly electron-withdrawing, which would destabilize a developing positive charge at the benzylic carbon in a potential SN1-type mechanism. Conversely, it would activate the benzylic carbon towards nucleophilic attack in an SN2-type mechanism. Studies on the solvolysis of p-nitrobenzyl chloride show that it undergoes nucleophilic substitution, and the reaction rates can be correlated using linear free-energy relationships like the Grunwald-Winstein equation. nih.govmurdoch.edu.au The rate of hydrolysis of chlorinated methanes has also been a subject of kinetic investigation. rsc.org
Kinetics of Catalytic Reduction of the Nitro Group: The catalytic reduction of nitrophenols to aminophenols is a widely studied reaction, often used as a model reaction to evaluate the performance of new catalysts. acs.org The reaction typically follows pseudo-first-order kinetics with respect to the nitrophenol when the reducing agent (e.g., hydrogen or a hydrogen donor like sodium borohydride) is in large excess. mdpi.com The apparent rate constant (k_app) is dependent on the catalyst concentration, temperature, and the specific isomer of nitrophenol being reduced.
The following table presents representative kinetic data for the catalytic reduction of p-nitrophenol using different nanocatalysts, which can serve as a proxy for understanding the potential reaction rates for the reduction of the nitro group in this compound.
| Catalyst | Reducing Agent | Apparent Rate Constant (k_app) | Reference |
|---|---|---|---|
| Mn3O4.CuO nanocomposite | H2O2 (in sono-Fenton process) | Near complete degradation within 20 min | tandfonline.com |
| Ni-based catalyst on carbon black | H2 | High catalytic activity at 30°C | acs.org |
| Pd/Fe3O4@SiO2@m-SiO2 | Not specified | High catalytic activity | rsc.org |
The actual rate of reaction for this compound would also be influenced by the presence of the chloromethyl group, which could affect the adsorption of the molecule onto the catalyst surface.
Advanced Spectroscopic and Analytical Characterization Methodologies
Structural Elucidation Techniques for Compound Confirmation and Purity
The definitive confirmation of the molecular structure and the assessment of purity for 3-(Chloromethyl)-4-nitrophenol rely on a combination of sophisticated analytical techniques. These methods provide unambiguous data on atomic connectivity, molecular geometry, and the presence of specific functional groups.
X-ray crystallography stands as the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. nih.govwikipedia.org This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. wikipedia.org The angles and intensities of the diffracted X-rays allow for the calculation of an electron density map, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high accuracy. nih.govwikipedia.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. ¹H NMR spectroscopy, in particular, provides detailed information about the chemical environment of hydrogen atoms (protons) within a molecule. rsc.org While a specific experimental spectrum for this compound is not widely published, its features can be reliably predicted based on the known chemical shifts of related structures like 4-nitrophenol (B140041) and 3-methyl-4-nitrophenol (B363926). chemicalbook.comchemicalbook.com
The ¹H NMR spectrum is expected to show distinct signals for the different types of protons:
Aromatic Protons: The three protons on the benzene (B151609) ring would appear as a complex set of signals due to their distinct electronic environments and spin-spin coupling with each other. Their chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and chloromethyl groups.
Chloromethyl Protons: The two protons of the chloromethyl (-CH₂Cl) group are chemically equivalent and would therefore appear as a single peak (a singlet), as they have no adjacent protons to couple with. This signal would be expected to appear at a characteristic downfield position due to the electronegativity of the adjacent chlorine atom. pdx.edu
Hydroxyl Proton: The phenolic hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic (H-2) | ~8.2 | d (doublet) | 1H |
| Aromatic (H-5) | ~7.2 | d (doublet) | 1H |
| Aromatic (H-6) | ~7.0 | dd (doublet of doublets) | 1H |
| Chloromethyl (-CH₂Cl) | ~4.7 | s (singlet) | 2H |
| Hydroxyl (-OH) | Variable (e.g., 5-11) | s (singlet, broad) | 1H |
Note: Predicted values are estimates based on standard substituent effects and data from similar compounds. Actual experimental values may vary.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending). vscht.cz The resulting IR spectrum provides a unique "fingerprint" for the compound.
The IR spectrum of this compound, also known as α-chloro-4-nitro-o-cresol, displays characteristic absorption bands that confirm the presence of its key functional groups. nist.gov The spectrum shows a broad band in the high-frequency region, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. Strong, distinct bands in the mid-frequency range are indicative of the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. researchgate.net Absorptions corresponding to aromatic C-H and C=C stretching, as well as C-Cl stretching, are also present. libretexts.orglibretexts.org
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3400-3200 (broad) | O-H Stretch | Phenolic -OH |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~1590, ~1490 | C=C Stretch | Aromatic Ring |
| ~1520 | N=O Asymmetric Stretch | Nitro (-NO₂) |
| ~1345 | N=O Symmetric Stretch | Nitro (-NO₂) |
| ~1260 | C-O Stretch | Phenolic C-O |
| ~800-600 | C-Cl Stretch | Chloromethyl (-CH₂Cl) |
Data adapted from the NIST gas-phase IR spectrum for 2-(Chloromethyl)-4-nitrophenol. nist.gov
Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to IR spectroscopy. nsf.gov It detects inelastic scattering of monochromatic light, providing information about molecular vibrations. spectroscopyonline.com While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar and symmetric bonds.
For substituted nitrophenols, Raman spectroscopy is particularly effective for differentiating between isomers (ortho, meta, para). spectroscopyonline.comresearchgate.net The position and intensity of Raman peaks associated with the symmetric stretching of the nitro group and various C-H bending modes are highly sensitive to the substitution pattern on the benzene ring. spectroscopyonline.com In the case of this compound, Raman analysis would provide strong signals for the symmetric NO₂ stretch and the skeletal vibrations of the aromatic ring. This data would complement the IR spectrum to provide a more complete vibrational profile of the molecule.
| Approximate Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~1345 | NO₂ Symmetric Stretch |
| ~1280 | C-H in-plane bend |
| ~1170 | C-H in-plane bend |
| ~850 | Ring Breathing Mode |
Note: Values are estimated based on characteristic shifts for related nitrophenol isomers. spectroscopyonline.com
Advanced Spectroscopic Probes for Dynamics and Photochemistry
Beyond static structural characterization, advanced spectroscopic techniques can probe the dynamic behavior of molecules following photoexcitation. These methods provide critical insights into photochemical reaction mechanisms on extremely short timescales.
Ultrafast transient absorption spectroscopy is a powerful pump-probe technique used to study the dynamics of short-lived excited states in molecules. unimelb.edu.auwashington.edu In this method, a sample is excited by an ultrashort 'pump' laser pulse, and the resulting changes are monitored by a time-delayed 'probe' pulse that measures the absorption spectrum of the transient species. By varying the delay between the pump and probe pulses, the formation and decay of excited states and photoproducts can be tracked on femtosecond (10⁻¹⁵ s) to nanosecond (10⁻⁹ s) timescales. unimelb.edu.au
For nitrophenols, this technique has been instrumental in unraveling complex photochemical pathways. wolfresearchgroup.commdpi.comacs.org Upon absorption of UV light, this compound is expected to undergo a series of rapid processes. Studies on related compounds like o-nitrophenol suggest that the initial S₁ excited state can decay through several competing channels. wolfresearchgroup.comacs.org One key pathway is an excited-state intramolecular proton transfer (ESIPT), where the phenolic proton is transferred to the nitro group. wolfresearchgroup.com This is often followed by internal conversion back to the ground state or intersystem crossing (ISC) to the triplet manifold. wolfresearchgroup.commdpi.com These processes occur on sub-picosecond to picosecond timescales. acs.orgnih.gov Transient absorption spectroscopy would allow for the direct observation of the spectral signatures of the excited singlet state, the triplet state, and any potential isomeric intermediates, providing precise kinetic data for each step of the photochemical reaction. ucl.ac.uk
| Process | Description | Typical Timescale |
|---|---|---|
| Excited State Proton Transfer (ESIPT) | Transfer of the -OH proton to the -NO₂ group in the excited state. | < 1 ps |
| Internal Conversion (IC) | Non-radiative decay from an excited singlet state (S₁) to the ground state (S₀). | 0.2 - 10 ps |
| Intersystem Crossing (ISC) | Transition from an excited singlet state (S₁) to a triplet state (T₁). | 1 - 20 ps |
| Triplet State Decay | Decay of the triplet state back to the ground state. | 100 ps - 1 ns |
Note: Timescales are illustrative and based on data for related nitrophenol compounds. wolfresearchgroup.comacs.orgnih.gov
Femtosecond Stimulated Raman Spectroscopy for Vibrational Dynamics
Femtosecond Stimulated Raman Spectroscopy (FSRS) is a powerful technique used to investigate the structural dynamics of molecules on ultrafast timescales. nsf.govnih.gov By providing vibrational spectra with high temporal (<100 fs) and spectral (<10 cm⁻¹) resolution, FSRS can capture transient molecular structures during chemical processes like photoexcitation or proton transfer. nih.gov
For this compound, FSRS would be invaluable for mapping the vibrational dynamics following photoexcitation. Studies on related nitrophenol isomers reveal that excitation can induce complex dynamics, including nitro-group twisting, solvation, and excited-state proton transfer (ESPT). nih.govmdpi.com In a hypothetical FSRS experiment, an actinic pump pulse would excite the this compound molecule. A subsequent pair of pulses—a picosecond Raman pump and a femtosecond probe—would generate a time-resolved Raman spectrum of the excited molecule.
The resulting data would allow researchers to track changes in key vibrational modes in real-time. For instance, shifts in the C-NO₂ stretching frequency could elucidate the dynamics of the nitro group, which is known to influence the electronic properties of the molecule. Similarly, changes in the phenolic O-H stretching and bending modes would provide direct insight into the kinetics of proton transfer to solvent molecules. Research on similar compounds like 3-nitrophenol (B1666305) has shown that the meta-substituted nitro group imparts a strong charge-transfer character, which can be tracked via FSRS signatures like the C-N peak frequency. nih.gov
Table 1: Hypothetical FSRS Analysis of Key Vibrational Modes in this compound
| Vibrational Mode | Ground State Frequency (cm⁻¹) (Estimated) | Excited State Change Post-Excitation | Dynamic Information Revealed |
| C-NO₂ Stretch | ~1350 | Frequency shift (red or blue) | Dynamics of nitro group rotation and charge transfer |
| O-H Stretch | ~3400 | Disappearance of band, broadening | Intermolecular proton transfer to solvent |
| Aromatic C=C Stretch | ~1600 | Frequency and intensity changes | Ring geometry changes, electronic redistribution |
| C-Cl Stretch | ~700 | Minimal change expected | Indicates stability of the chloromethyl group on this timescale |
UV/Visible Spectrophotometry for Electronic Transitions and Proton Transfer Equilibria
UV/Visible spectrophotometry is a fundamental technique for studying the electronic properties of molecules like this compound. The absorption of UV or visible light promotes valence electrons from a ground state to a higher energy excited state. shu.ac.uk The structure of this compound contains a benzene ring, a nitro group, and a hydroxyl group, all of which act as chromophores, leading to characteristic electronic transitions.
The primary transitions expected for this molecule are π → π* and n → π*. uobabylon.edu.iq
π → π Transitions:* These high-energy transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and nitro group. They typically result in strong absorption bands.
n → π Transitions:* These involve the promotion of a non-bonding electron (from the oxygen atoms of the hydroxyl or nitro groups) to a π* antibonding orbital. These transitions are lower in energy and intensity. shu.ac.uk
Furthermore, UV/Vis spectrophotometry is an effective method for determining the acid dissociation constant (pKa) by monitoring spectral changes as a function of pH. The protonated (phenol) and deprotonated (phenolate) forms of this compound have distinct absorption spectra. The phenolate (B1203915) form, with its increased electron delocalization, typically exhibits a significant bathochromic (red) shift compared to the protonated form. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be accurately determined using the Henderson-Hasselbalch equation. This equilibrium is crucial for understanding the compound's behavior in different chemical environments.
Table 2: Expected UV/Vis Absorption Data for this compound Species
| Molecular Form | pH Condition | Expected λmax (nm) | Type of Transition |
| Protonated (Phenol) | Acidic (e.g., pH 2) | ~280-320 | π → π |
| Deprotonated (Phenolate) | Basic (e.g., pH 10) | ~380-420 | π → π (extended conjugation) |
Chromatographic and Separation Techniques for Research Sample Purity and Analysis
High-Performance Liquid Chromatography (HPLC) in Research Contexts
High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, identification, and quantification of this compound in research samples, ensuring sample purity and enabling analysis in complex matrices. Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing phenolic compounds.
A typical RP-HPLC method for this compound would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., citrate (B86180) or phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. nih.govmdpi.com The specific ratio would be optimized to achieve adequate retention and resolution from impurities. Detection is typically performed using a UV-Vis detector set at a wavelength where the compound exhibits strong absorbance, such as near its λmax.
Research on the closely related compound 3-methyl-4-nitrophenol has demonstrated a successful HPLC method using an acetonitrile:water (60:40) mobile phase with UV detection at 270 nm, achieving a retention time of 2.81 minutes. phmethods.net A similar methodology would be applicable to this compound, with adjustments to the mobile phase composition to account for the difference in polarity between a chloromethyl and a methyl group.
Table 3: Representative HPLC Parameters for Analysis of this compound
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) | Standard for reversed-phase separation of phenolic compounds. mdpi.com |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (e.g., 55:45 v/v) | Provides good separation for nitrophenols; acid suppresses ionization for better peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. mdpi.com |
| Detection | UV-Vis at ~300 nm | Wavelength near the expected λmax for sensitive detection. |
| Injection Volume | 10-20 µL | Typical volume for analytical HPLC. mdpi.com |
| Expected Retention Time | 3-5 minutes | Based on the polarity relative to similar analyzed compounds. phmethods.net |
Advanced Purification Methodologies beyond Standard Laboratory Procedures
Beyond standard laboratory techniques like simple recrystallization or flash chromatography, advanced methodologies are required to achieve the high purity of this compound necessary for sensitive analytical studies. These methods focus on exploiting subtle differences in the physicochemical properties between the target compound and its impurities, such as isomers (e.g., 2-(chloromethyl)-4-nitrophenol) or reaction byproducts.
One advanced approach is preparative HPLC , which uses the same principles as analytical HPLC but on a larger scale to isolate pure fractions of the compound. While costly, it offers very high resolution and purity.
Another powerful technique is the use of specialized adsorbents. For related nitrophenols, materials like metal-organic frameworks (MOFs) and modified graphene oxides have shown high selectivity and adsorption capacity. nih.gov A purification strategy for this compound could involve passing a solution of the crude product through a column packed with a custom-designed adsorbent that selectively binds impurities, allowing the pure compound to be eluted.
Furthermore, multi-stage purification processes combining different techniques can be employed. For instance, a process for purifying p-nitrophenol involves steam distillation to remove the ortho-isomer, followed by a carefully controlled multi-temperature crystallization process to remove other impurities. google.com A similar integrated approach, potentially combining distillation, selective adsorption, and controlled crystallization, could yield this compound of exceptionally high purity.
Specialized Analytical Applications and Hyphenated Techniques
Derivative Spectrophotometric Approaches for Mixture Analysis
In complex samples, the UV-Vis absorption spectrum of this compound may overlap with the spectra of other components, making direct quantification impossible. Derivative spectrophotometry is a powerful technique to resolve such overlapping signals without prior chemical separation. researchgate.net By calculating the first, second, or higher-order derivative of the absorbance spectrum (dA/dλ, d²A/dλ², etc.), sharp, well-defined peaks are produced from broad, overlapping bands.
The key advantage of this method is the "zero-crossing" technique. In a first-derivative spectrum, a compound will show a peak that crosses the zero-absorbance axis at the λmax of its normal absorption band. For a two-component mixture, one can find a wavelength where the derivative signal of one component is zero (its zero-crossing point) but the other component has a significant non-zero value. By measuring the derivative signal at this specific wavelength, the concentration of the second component can be determined without interference from the first. researchgate.net
This approach has been successfully applied to the simultaneous determination of nitrophenol isomers (ortho, meta, and para). researchgate.netresearchgate.net A similar method could be developed to quantify this compound in the presence of its positional isomers or other interfering nitrophenolic compounds.
Table 4: Application of First-Derivative Spectrophotometry for a Hypothetical Mixture
| Compound | λmax (nm) (Zeroth-Order) | λ of Zero-Crossing Point (First-Derivative) | Measurement Wavelength for Quantification |
| This compound | ~300 | ~300 | λ₂ (Zero-crossing point of Impurity A) |
| Impurity A (e.g., an isomer) | ~320 | ~320 | λ₁ (Zero-crossing point of target compound) |
In Situ Spectroscopic Analysis for Reaction Monitoring and Mechanistic Insights
Detailed research findings and data specifically on the in situ spectroscopic analysis for reaction monitoring and gaining mechanistic insights into reactions involving this compound are not available in the public domain based on the conducted search. While spectroscopic techniques are widely employed in chemical process monitoring, specific applications, data, and mechanistic studies for this particular compound could not be retrieved.
In general, in situ spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for real-time analysis of chemical reactions. These techniques allow for the continuous monitoring of the concentrations of reactants, intermediates, and products without the need for sample extraction. This provides valuable data for understanding reaction kinetics, identifying transient species, and elucidating reaction mechanisms.
However, for the specific case of this compound, published studies detailing the application of these in situ methods for reaction monitoring or mechanistic elucidation were not found. Therefore, no specific data tables or detailed research findings can be presented.
Theoretical and Computational Studies of 3 Chloromethyl 4 Nitrophenol
Quantum Chemical Approaches to Electronic Structure and Properties
Quantum chemical methods are fundamental in predicting the electronic properties of molecules. These approaches solve the Schrödinger equation for a given molecule, providing detailed information about its orbitals, charge distribution, and energetic properties.
Density Functional Theory (DFT) Calculations and Methodologies
Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. mdpi.com It is used to investigate the ground state properties of atoms, molecules, and solids. mdpi.com DFT calculations for nitrophenol derivatives often employ hybrid functionals, such as B3LYP, combined with various basis sets like 6-311+G(d,p), to accurately model their electronic structure and properties. chemrxiv.orgnih.gov These calculations can determine optimized molecular geometries, vibrational frequencies, and other important molecular parameters. nih.gov
Hartree-Fock and Semi-Empirical Computational Methods
The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While computationally more demanding than semi-empirical methods, it provides a more rigorous description of the electronic structure. wikipedia.org Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations, making them faster but potentially less accurate. These methods are useful for large molecules where higher-level calculations are computationally prohibitive. nih.gov
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. thaiscience.info The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability. thaiscience.info From the HOMO and LUMO energies, various reactivity descriptors can be calculated, including:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The ability of an atom to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating greater reactivity.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.
These descriptors provide a quantitative basis for predicting the chemical behavior of 3-(Chloromethyl)-4-nitrophenol. nih.gov
Table 1: Calculated Reactivity Descriptors for a Nitrophenol Derivative (Note: The following data is illustrative for a related nitrophenol compound and may not represent this compound exactly.)
| Parameter | Value (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -3.0 |
| Energy Gap (ΔE) | 4.5 |
| Ionization Potential (I) | 7.5 |
| Electron Affinity (A) | 3.0 |
| Electronegativity (χ) | 5.25 |
| Chemical Hardness (η) | 2.25 |
| Chemical Softness (S) | 0.44 |
| Electrophilicity Index (ω) | 6.125 |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electric charge within a molecule is crucial for understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. wolfram.comlibretexts.org These maps use a color scale to indicate regions of different electrostatic potential, with red typically representing electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas. youtube.com For nitrophenol compounds, MEP maps can identify the sites most susceptible to electrophilic and nucleophilic attack. nih.gov For instance, the oxygen atoms of the nitro group and the hydroxyl group are often regions of negative potential, while the hydrogen of the hydroxyl group and the aromatic ring can show positive potential. nih.gov
Molecular Simulation Techniques in Chemical Research
Molecular simulation techniques provide a way to study the dynamic behavior of molecules over time, offering insights that are complementary to the static picture provided by quantum chemical calculations.
Research Applications and Emerging Areas for 3 Chloromethyl 4 Nitrophenol and Its Derivatives
Role in Organic Synthesis as a Building Block
The unique combination of functional groups in 3-(Chloromethyl)-4-nitrophenol makes it a strategic precursor in the multi-step synthesis of a variety of organic molecules. The chloromethyl group provides a reactive site for nucleophilic substitution, the nitro group can be reduced to an amino group, and the phenolic hydroxyl group can undergo etherification or esterification.
Synthesis of Complex Organic Molecules
The structural framework of this compound is particularly useful in the construction of heterocyclic compounds, which are integral to many biologically active molecules. ijnrd.orgmdpi.com Research has demonstrated the synthesis of bioactive heterocycles utilizing building blocks that contain both chloro and nitro functionalities on a phenyl ring. amanote.comresearchgate.net For instance, enaminonitrile derivatives of chloronitrophenyl compounds have been used to synthesize pyranopyrazole and other fused heterocyclic systems. researchgate.net These complex molecules often exhibit significant antimicrobial or other pharmacological activities. researchgate.netnih.gov
The general synthetic strategy involves leveraging the reactive chloromethyl group for initial diversification, followed by transformations of the nitro and hydroxyl groups to build the desired molecular complexity. This approach allows for the creation of a library of compounds from a single, readily available starting material.
| Starting Material | Key Transformation | Resulting Heterocycle | Potential Bioactivity |
| 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | Cyclization reactions | Pyrimidinone, Oxazinone | Antimicrobial |
| Aldehydes/Ketones, Amines, Phosphites | Kabachnik–Fields reaction | α-Aminophosphonates | Anti-leishmanial |
| 3-aryl-1H-pyrazole-4-carbaldehydes, 1,3-dicarbonyl compounds, ammonium (B1175870) acetate (B1210297) | Hantzsch reaction | 1,4-Dihydropyridines | Antimicrobial, Antioxidant |
Precursors for Dyes and Pigments Development
Azo dyes, characterized by the -N=N- linkage, represent a significant class of synthetic colorants. jchemrev.com The synthesis of these dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate, such as a phenol (B47542). sphinxsai.comunb.ca Derivatives of this compound are potential precursors for azo dyes. By reducing the nitro group to an amine, a diazonium salt can be formed, which can then be coupled with various aromatic compounds to produce a wide range of colors. sphinxsai.comijirset.comijisrt.com
The presence of the chloromethyl and hydroxyl groups offers further possibilities for modifying the dye's properties, such as its solubility, affinity for different fibers, and lightfastness. ijirset.com For example, the hydroxyl group is a common feature in disperse dyes used for coloring polyester fabrics. ijirset.comdau.edu
Table of Potential Azo Dyes from 3-(Aminomethyl)-4-aminophenol (derived from this compound)
| Diazo Component | Coupling Component | Resulting Dye Class | Potential Color |
| Diazotized 3-(aminomethyl)-4-aminophenol | Naphthol derivatives | Azo dye | Red to Brown |
| Diazotized 3-(aminomethyl)-4-aminophenol | Substituted anilines | Azo dye | Yellow to Orange |
| Diazotized 3-(aminomethyl)-4-aminophenol | Pyrazolone derivatives | Azo dye | Yellow to Red |
Intermediates in Agrochemical Research
Nitrophenol derivatives have been investigated for their potential use in agrochemicals, particularly as insecticides. google.com The biological activity of these compounds is often linked to the presence of the nitro group. While direct application of this compound in pesticides is not extensively documented, its structural motifs are found in more complex agrochemical molecules. For example, the breakdown product of the insecticide fenitrothion is 3-methyl-4-nitrophenol (B363926), a closely related compound. researchgate.net
The reactivity of the chloromethyl group allows for the introduction of various functionalities that can enhance pesticidal activity or modify the compound's environmental persistence and toxicity profile. nih.gov Research in this area focuses on creating derivatives that are effective against specific pests while minimizing harm to non-target organisms and the environment. nih.gov
Catalysis and Materials Science Applications
Beyond its role as a synthetic intermediate, this compound and its derivatives have potential applications in the fields of catalysis and materials science. The ability to incorporate this molecule into larger structures, such as metal-organic frameworks or polymers, opens up possibilities for creating materials with novel catalytic or physical properties.
Catalyst Design and Supporting Role in Catalytic Processes
The phenolic oxygen and the potential for creating chelating ligands through derivatization of the chloromethyl and nitro groups make this compound a candidate for the development of new catalysts. Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. MOFs containing nitro functional groups have been explored for their catalytic applications, including the reduction of 4-nitrophenol (B140041). nih.govresearchgate.netresearchgate.net The nitro group can enhance the Lewis acidity of the metal centers within the MOF, which can be beneficial for certain catalytic reactions. researchgate.net
Furthermore, gold nanoparticles supported on various materials have shown catalytic activity in the reduction of 4-nitrophenol, a reaction often used as a benchmark for catalytic performance. acs.org Ligands derived from nitrophenols can be used to stabilize such nanoparticles and modulate their catalytic activity. acs.org
Polymer and Resin Chemistry Modifications
The chloromethyl group of this compound provides a reactive handle for incorporation into polymers and resins. For instance, it can be used as a curing agent for epoxy resins. threebond.co.jp In this role, the phenolic hydroxyl group would react with the epoxy rings, and the chloromethyl group could provide an additional site for cross-linking, potentially enhancing the thermal and mechanical properties of the cured resin. dau.eduthreebond.co.jpcardolite.com
Additionally, this compound could be used to modify existing polymers to introduce specific functionalities. The ability to graft this molecule onto a polymer backbone could impart new properties, such as increased thermal stability, altered solubility, or the ability to coordinate metal ions for catalytic or sensing applications. mdpi.commdpi.com
Functional Materials Development for Specific Chemical Purposes
The development of functional polymer materials is a rapidly advancing field, driven by the demand for materials with specific optical, thermal, magnetic, or biomedical properties. mdpi.com These materials can be designed at a molecular level by incorporating functional groups into a polymer backbone or by introducing functional fillers. mdpi.com Synthetic functional polymers are noted for their unique properties and diverse applications, which are determined by the nature and location of their functional groups within the polymer structure. mdpi.com
The synthesis of these polymers can be achieved through the chemical modification of existing polymers or by the direct polymerization of functionalized monomers. mdpi.com Advanced synthetic methods like reversible addition-fragmentation chain-transfer (RAFT) polymerization allow for the creation of polymers with specific structures and narrow size distributions. For instance, polymers functionalized with amino acids in their side chains exhibit tunable optical properties, pH responsiveness, and biocompatibility. researchgate.net Such polymers have shown potential in applications ranging from catalysis to drug delivery. researchgate.net While direct research on this compound for functional material development is not extensively documented in the provided results, the principles of incorporating functional monomers into polymer chains are well-established. mdpi.comnih.gov The chloromethyl and nitro groups on the phenol ring offer reactive sites for polymerization and modification, suggesting its potential as a monomer for creating functional polymers with applications in areas like flame retardants or specialized sorbents. mdpi.com
Environmental Research and Remediation Studies
Chloronitrophenols (CNPs), including compounds structurally related to this compound, are recognized as environmental pollutants originating from various industrial activities. nih.gov Due to their toxic, mutagenic, and carcinogenic properties, their presence in the environment is a significant concern. nih.govproquest.com Research has focused on several methods for their removal, including advanced oxidation processes, adsorption, and bacterial degradation. nih.gov
Photochemical Degradation Pathways and Kinetics
Photochemical degradation, or photolysis, is a key process in the environmental fate of nitrophenols. cdc.gov This process is particularly relevant in surface waters where sunlight can initiate the breakdown of these compounds. dtic.mil The atmospheric half-lives of nitrophenol isomers are estimated to be between 3 and 18 days. nih.gov In aquatic environments, the half-life can range from one to eight days in freshwater and extend from 13 to 139 days in seawater. cdc.gov
The degradation of pesticides and other organic pollutants can be influenced by light, which can cause chlorine dioxide and ozone to decompose into reactive products that accelerate the breakdown of the pollutant. mdpi.com For example, the degradation of sulfamethoxazole by the photo-Fenton process follows pseudo-first-order kinetics. mdpi.com The process involves the generation of hydroxyl radicals that attack the aromatic structure, leading to hydroxylation, bond cleavage, and eventual mineralization to carbon dioxide and water. mdpi.com Similarly, the degradation of nitrophenols often obeys pseudo-first-order kinetics. researchgate.net
Oxidative Degradation Processes (e.g., Fenton's Reagent, Advanced Oxidation Processes)
Advanced Oxidation Processes (AOPs) are highly effective for treating water contaminated with persistent organic pollutants like nitrophenols. researchgate.netaquaenergyexpo.com These methods generate powerful oxidizing agents, such as hydroxyl radicals (•OH) and sulfate radicals (SO₄⁻•), which can non-selectively degrade a wide range of organic compounds. aquaenergyexpo.com
The Fenton reaction, which uses hydrogen peroxide and iron ions to produce hydroxyl radicals, has been successfully applied to degrade 2-nitrophenol, 4-nitrophenol, and 2,4-dinitrophenol in aqueous solutions. researchgate.net The rate of decomposition is dependent on the concentration of the reagents. researchgate.net Photo-Fenton processes, which combine Fenton's reagent with UV light, have shown even higher mineralization efficiency in a shorter time compared to the standard Fenton process. researchgate.net
Sulfate radical-based AOPs (SR-AOPs) are also promising for in-situ chemical oxidation for soil and groundwater remediation. nih.gov However, the presence of other substances in the water, such as nitrite, can lead to the formation of unintended and potentially more toxic byproducts like other chloronitrophenols. nih.gov The degradation of 4-chlorophenol through catalytic ozonation, another AOP, is primarily driven by hydroxyl radicals and proceeds through hydroxylation and the formation of intermediates like hydroquinone and 4-chlorocatechol before breaking down into low molecular weight acids. nih.gov
Biodegradation Studies and Microbial Interactions
Bacterial degradation is considered an eco-friendly and effective method for remediating sites contaminated with chloronitrophenols (CNPs). nih.gov Several bacterial strains have been identified that can utilize CNPs as their sole source of carbon and energy. proquest.com The metabolic pathways for the degradation of these compounds have been studied, and the specific genes and enzymes involved have been characterized. nih.govproquest.com
The biodegradability of chlorophenols is influenced by the number and position of chlorine atoms on the aromatic ring; an increase in chlorine substitution generally increases toxicity and reduces degradability. frontiersin.org Anaerobic degradation of chlorophenols often proceeds through reductive dehalogenation, where chlorine atoms are replaced by hydrogen atoms. proquest.com This initial step is crucial, especially for polychlorinated phenols, as it can produce less chlorinated phenols that are more easily mineralized. proquest.com
| Degradation Method | Key Reactive Species | Typical Intermediates | Factors Influencing Efficiency | Kinetic Model |
|---|---|---|---|---|
| Photochemical Degradation | Photons, Hydroxyl Radicals | Hydroxylated aromatics, short-chain acids | pH, Light Intensity, Water Matrix | Pseudo-first-order |
| Fenton/Photo-Fenton | Hydroxyl Radicals (•OH) | Hydroquinone, Carboxylic acids (oxalic, acetic) | Concentration of Fe(II) and H₂O₂, pH | Pseudo-first-order |
| Sulfate Radical AOPs | Sulfate Radicals (SO₄⁻•) | Phenoxyl radicals, potential nitrated byproducts | Presence of nitrite, pH | Varies |
| Bacterial Degradation | Enzymes (e.g., deaminases, dioxygenases) | Catechols, cis,cis-muconic acids | Number/position of Cl atoms, aerobic/anaerobic conditions | Varies |
Abatement and Removal Strategies in Aqueous Environments
Beyond degradation, various abatement strategies are employed to remove nitrophenols from water. Adsorption is a common and effective method due to its safety and ease of implementation. mdpi.com Activated carbon, derived from materials like Acacia glauca sawdust, has shown high removal efficiency for 4-nitrophenol. nih.gov One study found that an optimal adsorbent dose of 2 g/l could achieve 96.40% removal of an initial 50 ppm 4-nitrophenol concentration within 30 minutes. nih.gov
Other adsorbent materials studied for 4-nitrophenol removal include zirconia, alumina, sepiolite, and various zeolites. researchgate.net The adsorption capacity is influenced by the material's specific surface area, surface acidity, and isoelectric point. researchgate.net Nanofiltration membranes, such as those made from polyphenylsulfone and polyethersulfone blends, have also been applied for the purification of water containing low molecular weight organic compounds like 4-nitrophenol. nih.gov Additionally, the UV/HOCl process has demonstrated enhanced removal of 4-nitrophenol compared to UV or HOCl alone, achieving 61.4% degradation in 5 minutes, with hydroxyl and chlorine radicals playing important roles. mdpi.com
| Strategy | Material/Reagent | Reported Efficiency | Key Parameters |
|---|---|---|---|
| Adsorption | Activated Carbon (from Acacia glauca) | 96.40% removal (50 ppm initial conc.) | Adsorbent dose (2 g/l), pH (optimum 6), Time (30 min) |
| Adsorption | ZIF-8-PhIm | Adsorption capacity of 828.29 mg/g | Dose (0.4 g/L), Temperature (298 K) |
| Nanofiltration | Polyphenylsulfone (PPSU) based membranes | Effective for low molecular weight organics | Membrane properties, pressure |
| UV/HOCl Process | UV light and Hypochlorous acid | 61.4% removal in 5 min | HOCl dose (60 μM) |
Environmental Fate and Transport Modeling
Understanding the environmental fate and transport of a contaminant involves analyzing how it moves and transforms within and between different environmental media like air, water, and soil. cdc.govnih.gov For nitrophenols, releases into the environment are primarily from manufacturing and vehicle exhaust, with no known natural sources. cdc.gov
Due to their significant water solubility, nitrophenols are expected to partition from the air into surface waters via wet deposition. cdc.gov Their potential for long-range atmospheric transport is considered low. nih.gov In soil, biodegradation is a major fate process, with half-lives for 4-nitrophenol of about one to three days under aerobic conditions in topsoil. cdc.gov Fate and transport modeling is complicated by the fact that different processes are dominant in different environmental settings; for example, photolysis is significant in surface waters but minimal in subsurface environments. dtic.mil Such models help predict the distribution of a chemical, with one model estimating that 94.6% of 4-nitrophenol would be distributed in water. cdc.gov
Future Research Directions and Perspectives in 3 Chloromethyl 4 Nitrophenol Chemistry
Advancements in Selective Synthesis and Green Methodologies
The traditional synthesis of chloromethylated nitrophenols often involves the Blanc chloromethylation of a nitrophenol precursor, utilizing formaldehyde (B43269) and hydrogen chloride. While effective, this method presents challenges related to the use of hazardous reagents and the generation of waste. Future research is steering towards the development of more selective, efficient, and environmentally benign synthetic strategies.
Green Chemistry Approaches: The principles of green chemistry offer a roadmap for future synthetic advancements. ijesrr.orgnih.gov This includes the exploration of:
Safer Solvents and Reaction Conditions: A shift away from conventional hazardous organic solvents towards greener alternatives like water, ionic liquids, or even solvent-free reactions is a primary goal. nih.govunito.it Research into performing chloromethylation or nitration reactions under milder conditions, potentially using microwave or ultrasound assistance, could significantly reduce energy consumption and improve safety. ijesrr.orgnih.gov
Catalytic Systems: The development and application of novel catalysts are central to green synthesis. This involves moving from stoichiometric reagents to catalytic amounts of more benign and recyclable catalysts. ijesrr.org For the synthesis of 3-(Chloromethyl)-4-nitrophenol, research could focus on solid acid catalysts or encapsulated catalysts that can be easily separated from the reaction mixture and reused, minimizing waste.
Atom Economy: Future synthetic designs will prioritize maximizing atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. ijesrr.org This involves designing reaction pathways that minimize the formation of by-products.
| Green Methodology | Potential Application in this compound Synthesis | Expected Benefits |
| Use of Green Solvents | Replacing traditional solvents like dichloroethane with water or deep eutectic solvents. unito.it | Reduced toxicity, lower environmental impact, improved safety. ijsrst.com |
| Advanced Catalysis | Employing recyclable solid acid catalysts instead of Lewis acids like ZnCl₂. ijesrr.org | Waste reduction, easier product purification, potential for continuous flow processes. |
| Energy Efficiency | Utilizing microwave or ultrasonic irradiation to drive the reaction. ijesrr.org | Shorter reaction times, lower energy consumption, potentially higher yields. |
| High Atom Economy | Designing alternative pathways that minimize by-product formation. ijesrr.org | Reduced waste generation, more efficient use of raw materials. ijsrst.com |
Exploration of Novel Reactivity and Functionalization Pathways
The this compound molecule is adorned with three key functional sites: the phenolic hydroxyl group, the electrophilic chloromethyl group, and the electron-withdrawing nitro group. This trifecta of reactivity opens up a vast number of possibilities for novel functionalization that remain largely unexplored.
Future research will likely focus on selectively targeting these groups to build complex molecular architectures.
The Chloromethyl Group: This group is a potent electrophile, ideal for nucleophilic substitution reactions. Future work could explore its reaction with a wider array of nucleophiles to synthesize novel ethers, esters, thioethers, and amines. These reactions could lead to the development of new ligands, pharmaceutical intermediates, or building blocks for materials science.
The Aromatic Ring: The electron-deficient nature of the aromatic ring, due to the nitro group, makes it susceptible to nucleophilic aromatic substitution, a less common but powerful transformation. Research could investigate the displacement of the nitro group or other substituents under specific conditions.
The Nitro Group: The reduction of the nitro group to an amine is a fundamental transformation that dramatically alters the electronic properties of the molecule, converting an electron-withdrawing group to an electron-donating one. This opens up pathways to synthesize novel aminophenols, which are valuable precursors for dyes, polymers, and pharmaceuticals.
The Phenolic Hydroxyl Group: This group can be readily derivatized to form ethers and esters, providing a handle to tune the solubility and other physical properties of the molecule.
Integration of Computational and Experimental Approaches for Deeper Understanding
The synergy between computational chemistry and experimental investigation provides a powerful paradigm for understanding chemical systems at a granular level. For this compound, this integrated approach can offer profound insights into its structure, reactivity, and spectroscopic properties.
Computational Modeling: Density Functional Theory (DFT) and other ab initio methods can be used to model various aspects of the molecule. acs.org
Reaction Mechanisms: Computational studies can elucidate the intricate details of reaction mechanisms, mapping out energy profiles, and identifying transition states and intermediates that are often fleeting and difficult to detect experimentally. This understanding is crucial for optimizing reaction conditions and designing more efficient synthetic routes.
Spectroscopic Prediction: Theoretical calculations can predict spectroscopic properties (e.g., NMR, IR, UV-Vis spectra), which can then be compared with experimental data to confirm the structure of newly synthesized derivatives. nih.gov
Molecular Properties: Properties such as bond dissociation energies, electronic structure, and reactivity indices can be calculated, providing a theoretical framework to predict and explain the molecule's chemical behavior. acs.org
Experimental Validation: The predictions from computational models must be validated through rigorous experimental work.
Advanced Spectroscopy: Techniques like femtosecond transient absorption spectroscopy can probe the excited-state dynamics of nitrophenols, revealing processes that occur on ultrafast timescales. nih.gov
Kinetics Studies: Detailed kinetic analysis of functionalization reactions can provide experimental data to benchmark and refine computational models of reaction pathways. nih.gov
| Integrated Approach | Application to this compound | Expected Outcome |
| DFT Calculations + Synthesis | Modeling reaction pathways for novel functionalizations. acs.org | Optimized reaction conditions and prediction of product regioselectivity. |
| Spectroscopic Prediction + Analysis | Calculating NMR and UV-Vis spectra of potential derivatives. nih.gov | Aiding in the structural elucidation and characterization of new compounds. |
| Molecular Dynamics + Physical Chemistry | Simulating intermolecular interactions in condensed phases. | Understanding crystal packing, solubility, and material properties. |
Development of Advanced Analytical Tools for Complex Systems and Real-time Monitoring
The ability to detect and quantify this compound and its derivatives in complex mixtures is crucial for both reaction monitoring and potential environmental analysis. Future research will focus on creating more sensitive, selective, and rapid analytical methods.
Electrochemical Sensors: Electrochemical methods offer high sensitivity, rapid response times, and the potential for miniaturization, making them ideal for real-time analysis. acs.org Research in this area could involve the development of novel electrode materials, such as those based on graphene nanocomposites or MXenes, specifically designed to be selective for this compound. acs.orgresearchgate.netsemanticscholar.org
Spectroscopic Techniques:
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique capable of detecting molecules at very low concentrations. rsc.org Developing SERS substrates tailored for nitrophenolic compounds could enable in-situ, real-time monitoring of reactions or trace-level detection. rsc.org
Mass Spectrometry: Advanced mass spectrometry techniques, such as Chemical Ionization Long Time-of-Flight Mass Spectrometry (CI-LToF-MS), can provide online measurements of nitrophenols in complex gas-phase systems, which could be adapted for monitoring reaction off-gases or degradation processes. copernicus.org
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques. 888chem.com Future developments will likely focus on coupling these methods with more advanced detectors (e.g., tandem mass spectrometry) to improve detection limits and enable the analysis of complex sample matrices. mst.edu
Unexplored Applications in Pure Chemical and Materials Science Fields
While nitrophenols have established uses, the specific structure of this compound presents unique opportunities for novel applications in materials science and pure chemical synthesis that are yet to be fully realized.
Functional Polymers: The molecule's bifunctional nature (possessing a polymerizable or graftable chloromethyl group and a functional nitro group) makes it an attractive candidate for creating specialty polymers.
It could be incorporated as a monomer into polymer chains, or grafted onto existing polymers.
The nitro group can impart specific electronic or optical properties to the polymer, while the chloromethyl group provides a site for cross-linking or further post-polymerization modification. This could lead to the development of new resins, coatings, or membranes with tailored properties.
Chromogenic and Photochromic Materials: The nitrophenol chromophore is sensitive to its chemical environment, such as changes in pH. nih.gov This property could be harnessed to design novel sensors or indicators. Derivatives could be synthesized that change color in response to specific analytes, light, or other stimuli, opening doors to applications in smart materials and chemical sensing.
Precursor for Novel Heterocycles: The combination of adjacent functional groups following the reduction of the nitro group to an amine (i.e., an ortho-aminobenzyl chloride derivative) could serve as a versatile precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. These heterocyclic scaffolds are central to many areas of medicinal chemistry and materials science.
Q & A
Basic Research Questions
Q. What are the key physicochemical characterization methods for 3-(Chloromethyl)-4-nitrophenol, and how do they inform experimental design?
- Methodology : Use spectroscopic techniques (e.g., IR, UV-Vis) to identify functional groups like the nitro (-NO₂) and chloromethyl (-CH₂Cl) moieties. Elemental analysis confirms purity, while melting point determination (e.g., ~158°C for related nitrophenols) helps assess stability . X-ray crystallography (as in ) can resolve structural ambiguities. For solubility, test polar (water, ethanol) and nonpolar solvents, noting slight solubility in hot water and oxygenated solvents .
Q. How can researchers optimize synthetic routes for this compound?
- Methodology : Adapt protocols from analogous compounds. For example, describes bromination of 4-nitrophenol using HBr and H₂SO₄ to introduce a bromomethyl group, which could be modified with Cl-substituted reagents. Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., ethanol) or column chromatography .
Q. What are the best practices for literature review and database searches to identify prior synthesis or toxicology data?
- Methodology : Use SciFinder or Reaxys to search by CAS number, IUPAC name, or structure. Filter results for synthetic methods (e.g., "Reactions" in SciFinder) or toxicity studies. Cross-reference melting points (e.g., 158°C for 2-amino-4-chlorophenol derivatives) and spectral data to validate findings .
Advanced Research Questions
Q. How can conflicting toxicokinetic data on nitrophenols (e.g., body weight effects in animal studies) be resolved?
- Methodology : Conduct dose-response studies in multiple species (rats, mice) using oral, dermal, and inhalation routes. Compare results to human cell lines (e.g., hepatocytes) to assess interspecies variability. Use mechanistic assays (e.g., methemoglobin formation) to clarify hematological effects noted in .
Q. What experimental parameters maximize this compound biodegradation in aerobic-anoxic systems?
- Methodology : Design a sequencing batch reactor (SBR) with controlled COD/N ratios (≥3 to avoid carbon limitation) and dissolved oxygen (<2 mg/L). Monitor degradation kinetics via HPLC and assess intermediates (e.g., nitrite/nitrate) using ion chromatography. Model kinetics using Monod equations, as in ’s denitrification study .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Perform DFT calculations to evaluate the chloromethyl group’s electrophilicity. Simulate reaction pathways with solvents (e.g., DMSO, ethanol) to predict SN1/SN2 mechanisms. Validate experimentally via kinetic studies (e.g., varying nucleophile concentrations) .
Q. What strategies address low yields in Wittig reactions involving this compound derivatives?
- Methodology : Optimize ylide formation by adjusting triphenylphosphine stoichiometry and reaction temperature. Use anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis. Characterize byproducts via GC-MS and refine purification (e.g., gradient elution in HPLC) .
Data Contradiction Analysis
Q. How should researchers reconcile inconsistent reports on body weight effects in nitrophenol-exposed animals?
- Approach : Re-evaluate study designs from . Factors like exposure duration (acute vs. intermediate), species/strain differences, and feed composition may explain discrepancies. Conduct meta-analyses with standardized protocols (e.g., OECD guidelines) and include controls for confounding variables .
Research Gaps Identified
- Toxicokinetics : No human data on placental transfer or metabolite identification (e.g., glucuronide conjugates). Proposed studies: Use in vitro placental models and LC-HRMS for metabolite profiling .
- Environmental Fate : Limited data on photodegradation or soil adsorption. Suggested methods: Simulate UV exposure in environmental chambers and measure half-lives via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
